2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040657-32-6
VCID: VC11944555
InChI: InChI=1S/C17H15FN4O3S3/c1-10-4-5-11(18)7-12(10)21-14(23)9-27-17-20-8-13(16(19)22-17)28(24,25)15-3-2-6-26-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22)
SMILES: CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Molecular Formula: C17H15FN4O3S3
Molecular Weight: 438.5 g/mol

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide

CAS No.: 1040657-32-6

Cat. No.: VC11944555

Molecular Formula: C17H15FN4O3S3

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide - 1040657-32-6

Specification

CAS No. 1040657-32-6
Molecular Formula C17H15FN4O3S3
Molecular Weight 438.5 g/mol
IUPAC Name 2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(5-fluoro-2-methylphenyl)acetamide
Standard InChI InChI=1S/C17H15FN4O3S3/c1-10-4-5-11(18)7-12(10)21-14(23)9-27-17-20-8-13(16(19)22-17)28(24,25)15-3-2-6-26-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22)
Standard InChI Key HFPCCLUYNIEOKT-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Canonical SMILES CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3

Introduction

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. This article provides an in-depth analysis of its chemical structure, properties, synthesis, and potential biological activities based on available research.

Synthesis and Characterization

3.1 Synthesis
The synthesis of this compound typically involves:

  • Formation of the Pyrimidine Core: Starting with thiophene derivatives, sulfonation is performed to introduce the thiophene-sulfonyl group.

  • Linkage Formation: The pyrimidine ring is functionalized with a sulfanyl group, which is then used to attach the acetamide moiety.

  • Final Substitution: The N-group on the acetamide is substituted with a fluorinated aromatic ring to enhance bioactivity.

3.2 Characterization Techniques
The compound is characterized using:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical shifts corresponding to functional groups.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • X-ray Crystallography (if applicable): To determine the three-dimensional structure.

Comparative Data Table

PropertyDetails
Molecular FormulaC16H13FN4O3S2C_{16}H_{13}FN_4O_3S_2
Molecular Weight408.43 g/mol
Functional GroupsAmino, Sulfonyl, Fluoroaromatic
Potential Biological TargetsEnzymes (e.g., COX, LOX), Kinases
Synthesis ComplexityModerate
Analytical Techniques UsedNMR, MS, LC-MS

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